molecular formula C8H8INO4 B2586708 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid CAS No. 2355385-21-4

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid

Cat. No.: B2586708
CAS No.: 2355385-21-4
M. Wt: 309.059
InChI Key: ARESGSIBOLKABY-UHFFFAOYSA-N
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Description

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid is an organic compound with the molecular formula C8H8INO4 It is a derivative of pyridine, characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of a methoxy group and subsequent formation of the acetic acid moiety. The reaction conditions often require the use of iodine reagents and methanol under controlled temperatures to ensure selective iodination and methoxylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the acetic acid group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce deiodinated or reduced acetic acid derivatives.

Scientific Research Applications

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]propionic acid: Similar structure with a propionic acid group instead of acetic acid.

    2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]butyric acid: Contains a butyric acid group.

    2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]valeric acid: Features a valeric acid group.

Uniqueness

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom and methoxy group on the pyridine ring, along with the acetic acid moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-iodo-2-methoxypyridin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4/c1-13-8-5(14-4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARESGSIBOLKABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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